2-(2-Amino-2-cyclopropylethyl)isothiazolidine 1,1-dioxide 2,2,2-trifluoroacetate
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Overview
Description
2-(2-Amino-2-cyclopropylethyl)isothiazolidine 1,1-dioxide 2,2,2-trifluoroacetate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an isothiazolidine ring, a cyclopropyl group, and a trifluoroacetate moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-2-cyclopropylethyl)isothiazolidine 1,1-dioxide 2,2,2-trifluoroacetate typically involves multiple steps, starting from readily available starting materials. One common approach involves the nucleophilic ring-opening of epoxides with primary sulfonamides, followed by subsequent reactions to introduce the cyclopropyl and trifluoroacetate groups . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-2-cyclopropylethyl)isothiazolidine 1,1-dioxide 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the isothiazolidine ring to more reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-(2-Amino-2-cyclopropylethyl)isothiazolidine 1,1-dioxide 2,2,2-trifluoroacetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Amino-2-cyclopropylethyl)isothiazolidine 1,1-dioxide 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole derivatives: These compounds share the isothiazolidine ring structure and have similar applications in medicinal chemistry.
Thiadiazole derivatives: These compounds are known for their anticancer properties and structural similarities to isothiazolidines.
Uniqueness
2-(2-Amino-2-cyclopropylethyl)isothiazolidine 1,1-dioxide 2,2,2-trifluoroacetate stands out due to its unique combination of a cyclopropyl group and a trifluoroacetate moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-cyclopropyl-2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethanamine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S.C2HF3O2/c9-8(7-2-3-7)6-10-4-1-5-13(10,11)12;3-2(4,5)1(6)7/h7-8H,1-6,9H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGQLESPGJMRQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)CC(C2CC2)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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